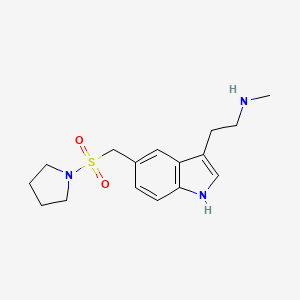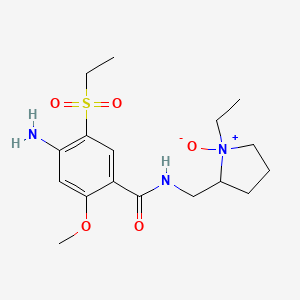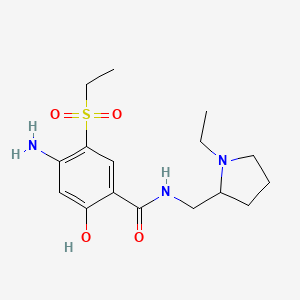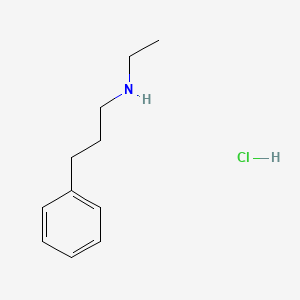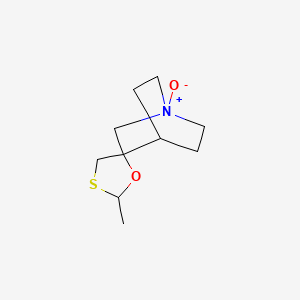
Cevimeline N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevimeline N-Oxide is a derivative of cevimeline, a muscarinic agonist primarily used in the treatment of dry mouth associated with Sjögren’s syndrome. This compound is an N-oxide metabolite of cevimeline, which means it has undergone an oxidation reaction where an oxygen atom is added to the nitrogen atom in the molecule. This modification can influence the pharmacokinetic and pharmacodynamic properties of the compound.
Mecanismo De Acción
Target of Action
Cevimeline N-Oxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .
Mode of Action
This compound, as a muscarinic agonist, binds to and activates the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .
Biochemical Pathways
The activation of the M1 and M3 receptors by this compound influences the neuromodulator acetylcholine . This interaction can lead to improvements in symptoms of diseases like Alzheimer’s, where memory loss is a key symptom .
Pharmacokinetics
This compound is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that this compound is extensively bound to tissues . It is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .
Result of Action
The activation of the muscarinic M1 and M3 receptors by this compound leads to an increase in secretion from the secretory glands . This can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the N-oxidation reaction of Cevimeline was completely blocked by the addition of thiourea, a specific inhibitor of flavin-containing mono-oxygenase (FMO) . This suggests that the presence of certain substances in the environment can affect the metabolism and hence the action of this compound.
Análisis Bioquímico
Biochemical Properties
Cevimeline N-Oxide, as a metabolite of Cevimeline, may share similar biochemical properties with its parent compound. Cevimeline is known to interact with muscarinic receptors, particularly M1 and M3
Cellular Effects
Cevimeline, its parent compound, has been shown to increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of smooth muscle in the gastrointestinal and urinary tracts . It’s plausible that this compound may have similar effects.
Molecular Mechanism
Cevimeline is known to bind and activate the muscarinic M1 and M3 receptors . This activation generally results in smooth muscle contraction and increased glandular secretions .
Dosage Effects in Animal Models
Studies on Cevimeline have shown improvement in experimentally induced cognitive deficits in animal models .
Metabolic Pathways
This compound is a metabolite of Cevimeline, which is metabolized by isozymes CYP2D6 and CYP3A3/4 . Approximately 4% of the dose of Cevimeline is converted to this compound .
Transport and Distribution
Cevimeline has a volume of distribution of approximately 6L/kg and is <20% bound to human plasma proteins . This suggests that Cevimeline, and possibly this compound, is extensively bound to tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cevimeline N-Oxide typically involves the oxidation of cevimeline. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents. The product would then be purified using techniques like crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Cevimeline N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, although it is less common.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions where the N-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents (dichloromethane, acetonitrile), room temperature to slightly elevated temperatures.
Reduction: Zinc and acetic acid, catalytic hydrogenation, organic solvents (ethanol, methanol), room temperature to slightly elevated temperatures.
Substitution: Various nucleophiles (amines, thiols), organic solvents, room temperature to slightly elevated temperatures.
Major Products Formed:
Reduction: Cevimeline (parent compound).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cevimeline N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions, as well as the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on muscarinic receptors and its role in modulating acetylcholine levels.
Medicine: Explored for its potential therapeutic effects in conditions like Sjögren’s syndrome and other disorders involving dry mouth.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Comparación Con Compuestos Similares
Pilocarpine: Another muscarinic agonist used for dry mouth, but with a different chemical structure.
Bethanechol: A muscarinic agonist with a longer-lasting effect compared to cevimeline.
Muscarine: A natural alkaloid with similar agonistic effects on muscarinic receptors.
Uniqueness of Cevimeline N-Oxide: this compound is unique due to its specific N-oxide functional group, which can influence its pharmacokinetic properties and metabolic stability. This modification can potentially lead to different therapeutic effects and side effect profiles compared to its parent compound and other similar muscarinic agonists.
Propiedades
Número CAS |
469890-14-0 |
|---|---|
Fórmula molecular |
C10H17NO2S |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
(2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |
Clave InChI |
DWWHPWWQQISZCA-BZCXBAJXSA-N |
SMILES isomérico |
C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |
SMILES |
CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
SMILES canónico |
CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
Apariencia |
White to Off-White Solid |
melting_point |
>148°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


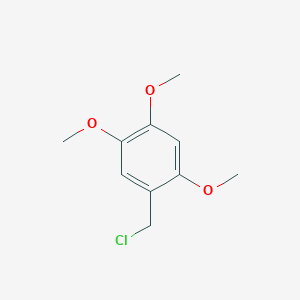

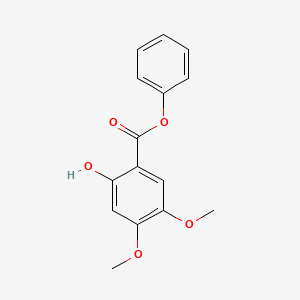
![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)
